N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving a dicarbonyl compound and an amine. The thioether linkage can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. Finally, the propanamide moiety is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro, halo derivatives of the aromatic rings.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. The overall effect is determined by the compound’s ability to interact with and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the imidazole ring and thioether linkage.
3,4-Dimethoxyphenethylamine: A simpler compound with only the phenethylamine backbone.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-19(27(32)29-17-16-20-14-15-23(33-2)24(18-20)34-3)35-28-30-25(21-10-6-4-7-11-21)26(31-28)22-12-8-5-9-13-22/h4-15,18-19H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTCDXFWBFNIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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